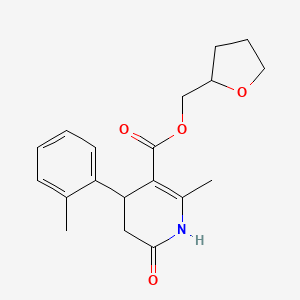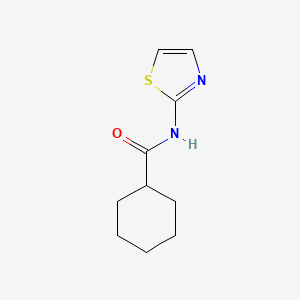
tetrahydro-2-furanylmethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar complex heterocyclic compounds often involves condensation reactions, ultrasound irradiation, or conventional methods. For instance, the condensation of cyclic 1,3-diones with aromatic aldehydes and β-aminocrotonate using thermal and ultrasound irradiation methods has been utilized for synthesizing related compounds (Thirumalai, Murugan, & Ramakrishnan, 2006). Microwave-assisted synthesis is another eco-friendly methodology for preparing N-heterocycles related to dihydropyridines, highlighting the efficiency and environmental benefits of this approach (Rodríguez et al., 2011).
Molecular Structure Analysis
The crystal and molecular structure of similar compounds have been elucidated using X-ray diffraction techniques. These studies reveal intricate details about their geometry, conformation, and intermolecular interactions. For example, the analysis of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate provided insights into its triclinic space group and flat boat conformation (Sambyal et al., 2011).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including nitration, bromination, and rearrangements, influenced by their unique structures. For example, the study on condensed pyridine bases revealed how nitration and bromination reactions are directed to specific positions on the benzene ring or pyridine fragment due to the molecular structure of the compounds (Tolkunov et al., 1995).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, are crucial for understanding the behavior of these compounds under different conditions. Research in this area focuses on determining these properties through experimental methods, contributing to the compound's applicability in various scientific fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic structure, are extensively studied through both experimental and theoretical approaches. Studies like the influence of electron delocalization in heterocyclic core systems on electrochemical communication provide valuable insights into the electronic and electrochemical properties of these compounds (Hildebrandt et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones reveals detailed reactions involving furan derivatives, indicating the importance of such structures in creating pharmacologically interesting compounds (Kandinska, Kozekov, & Palamareva, 2006). Additionally, the synthesis and separation of furnidipine stereoisomers, a process involving methyl tetrahydrofuran-2-ylmethyl derivatives, underscore the critical role of stereochemistry in the development of therapeutically active compounds (Alajarín et al., 1993).
Catalytic Applications and Methodologies
A study on phosphine-catalyzed annulation for synthesizing highly functionalized tetrahydropyridines demonstrates the utility of such compounds in organic synthesis, providing efficient routes to complex heterocyclic structures (Zhu, Lan, & Kwon, 2003). The eco-friendly methodology for preparing N-heterocycles related to dihydropyridines, employing microwave-assisted synthesis, further highlights the environmental benefits and efficiency of modern synthetic approaches (Rodríguez et al., 2011).
Pharmacological Potential
Research on the synthesis, structure, and pharmacological evaluation of furnidipine stereoisomers indicates the relevance of such compounds in medicinal chemistry, particularly in exploring the stereoselective interactions of drug molecules with biological targets (Alajarín et al., 1995). This is further supported by studies on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, demonstrating the therapeutic potential of heterocyclic compounds in treating infectious diseases (Ismail et al., 2004).
Propiedades
IUPAC Name |
oxolan-2-ylmethyl 6-methyl-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-12-6-3-4-8-15(12)16-10-17(21)20-13(2)18(16)19(22)24-11-14-7-5-9-23-14/h3-4,6,8,14,16H,5,7,9-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYBNXXVVSDYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C(=O)OCC3CCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[({[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5521660.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521665.png)
![2-fluoro-6-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B5521670.png)

![7-allyl-3-methyl-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521684.png)

![4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5521692.png)
![N-(3-methylphenyl)-6-(2-oxa-7-azaspiro[4.5]dec-7-ylmethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5521694.png)
![4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[3-(difluoromethoxy)benzyl]piperidine](/img/structure/B5521702.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-morpholinecarboxamide](/img/structure/B5521716.png)
![2-(1-methylpyrrolidin-3-yl)-9-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5521730.png)
